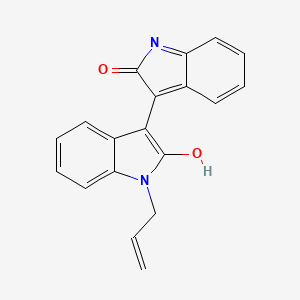![molecular formula C12H13BrClNO3 B5700799 4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine](/img/structure/B5700799.png)
4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine, also known as BCPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCPM has been synthesized using different methods, and its mechanism of action has been studied extensively.
作用机制
4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine exerts its biological activity by binding to specific proteins and modulating their function. This compound has been shown to bind to the protein FKBP12, which is involved in the regulation of cell growth and survival. This compound has also been shown to bind to the protein Hsp90, which is involved in the folding and stabilization of other proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of protein-protein interactions. This compound has also been shown to have anti-inflammatory and neuroprotective effects.
实验室实验的优点和局限性
4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. This compound is also relatively easy to synthesize, and its synthesis can be optimized to increase its yield and purity. However, this compound has some limitations, including its potential toxicity and the need for further studies to determine its pharmacokinetics and pharmacodynamics.
未来方向
There are several future directions for the study of 4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine, including the optimization of its synthesis method, the identification of its protein targets, and the development of this compound-based drugs for the treatment of cancer and other diseases. Further studies are also needed to determine the safety and efficacy of this compound in vivo and to investigate its potential applications in other fields, such as materials science and catalysis.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively. This compound has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, further studies are needed to determine its safety and efficacy in vivo and to investigate its potential applications in other fields.
合成方法
4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine can be synthesized using different methods, including the reaction of 4-bromo-2-chlorophenol with acetic anhydride, followed by the reaction with morpholine. Another method involves the reaction of 4-bromo-2-chlorophenoxyacetic acid with morpholine in the presence of a coupling agent. The synthesis of this compound has been optimized to increase its yield and purity.
科学研究应用
4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine has been used in scientific research for various applications, including as a ligand for the identification of protein-protein interactions, as a tool for the study of protein-ligand interactions, and as a potential drug candidate for the treatment of cancer and other diseases. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
属性
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO3/c13-9-1-2-11(10(14)7-9)18-8-12(16)15-3-5-17-6-4-15/h1-2,7H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCKDIAYNMWARS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(5-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5700718.png)


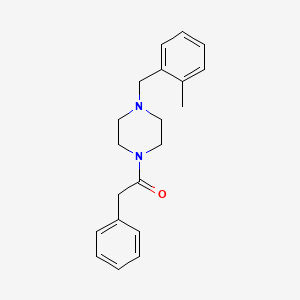
![3-[(2-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5700730.png)
![4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5700745.png)
![4-chloro-N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5700757.png)
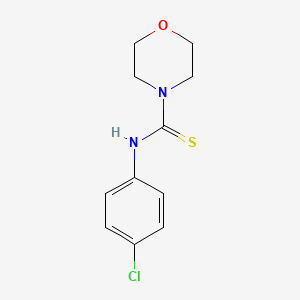
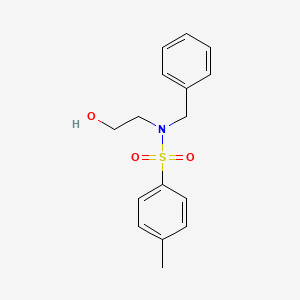
![1-methyl-N-[(1,3-thiazol-2-ylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B5700786.png)
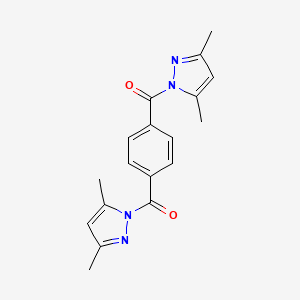
![methyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B5700805.png)
![2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5700809.png)
